Uridine, uridylyl-(3'.5')-, ammonium salt

Oligonucleotide Therapeutics RNA Synthesis Acid Lability

Uridine, uridylyl-(3′→5′)-, ammonium salt (CAS 21052-35-7; alternate CAS 27552-95-0; synonym UpU ammonium salt) is the ammonium salt form of the diribonucleoside monophosphate uridylyl-(3′→5′)-uridine. The compound has molecular formula C₁₈H₂₆N₅O₁₄P and molecular weight 567.40 g·mol⁻¹, with the ammonium counterion conferring enhanced aqueous solubility and handling characteristics compared to the free acid form (CAS 2415-43-2).

Molecular Formula C18H26N5O14P
Molecular Weight 567.4 g/mol
CAS No. 21052-35-7
Cat. No. B12644836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, uridylyl-(3'.5')-, ammonium salt
CAS21052-35-7
Molecular FormulaC18H26N5O14P
Molecular Weight567.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N
InChIInChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1
InChIKeyVPXDHZMLJOJKOX-ZNFCZCJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Uridine, Uridylyl-(3′→5′)-, Ammonium Salt (CAS 21052-35-7): Compound Identity and Baseline Procurement Profile


Uridine, uridylyl-(3′→5′)-, ammonium salt (CAS 21052-35-7; alternate CAS 27552-95-0; synonym UpU ammonium salt) is the ammonium salt form of the diribonucleoside monophosphate uridylyl-(3′→5′)-uridine . The compound has molecular formula C₁₈H₂₆N₅O₁₄P and molecular weight 567.40 g·mol⁻¹, with the ammonium counterion conferring enhanced aqueous solubility and handling characteristics compared to the free acid form (CAS 2415-43-2) . Biochemically, UpU consists of two uridine residues joined by a canonical 3′→5′ phosphodiester linkage—the same backbone connectivity found in natural RNA—making it a minimal, chemically defined model substrate for ribonucleases, phosphodiesterases, and RNA-processing enzymes .

Why Generic Dinucleotide Substitution Fails: Critical Differentiation of CAS 21052-35-7 from Closest Analogs


Substituting uridine, uridylyl-(3′→5′)-, ammonium salt (CAS 21052-35-7) with a structurally similar dinucleotide—such as the 2′→5′ linkage isomer, a mixed-base analog (e.g., ApU, CpU, or UpA), or a phosphorothioate-modified backbone—introduces quantifiable deviations in enzymatic recognition, hydrolytic stability, and chemical reactivity. The stereospecific 3′→5′ phosphodiester linkage is a non-negotiable structural determinant for RNase A family enzymes, which process UpU with a catalytic efficiency (kcat/Km) of 1.5 × 10⁶ M⁻¹min⁻¹ yet exhibit 11- to 17-fold different efficiencies toward UpG and CpG [1]. The 2′→5′ isomer hydrolyzes 1.85-fold faster under alkaline conditions and follows distinct isomerization kinetics [2]. Furthermore, the ammonium salt form (CAS 21052-35-7) provides practical advantages in solubility and long-term −20°C storage stability that the free acid cannot match . These differences are not marginal—they are experimentally verified, quantitatively defined, and directly impact experimental reproducibility and regulatory compliance in pharmaceutical impurity profiling.

Quantitative Differential Evidence: CAS 21052-35-7 Versus Closest Analogs and Alternatives


Acid Stability at pH 2.0: UpU Ammonium Salt Versus Oligouridylic Acids — A 24-Hour Stability Benchmark

The 3′→5′ phosphodiester internucleotide linkage of uridylyl-(3′→5′)-uridine (r[UpU]) exhibits remarkable acid resistance: no detectable hydrolytic cleavage or phosphate migration occurs over approximately 24 hours in 0.01 mol·dm⁻³ hydrochloric acid (pH 2.0) at 25°C [1]. This stability contrasts sharply with oligouridylic acids of longer chain length—specifically r[(Up)₉U] and r[(Up)₁₉U]—which are highly sensitive to aqueous acid under identical conditions (pH 2.0, 25°C), undergoing significant hydrolytic cleavage and isomerization [1]. This differential stability is the direct experimental justification for the critical process parameter in oligoribonucleotide synthesis: when the Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl) protecting group is used for 2′-hydroxyl protection, the final deprotection step must be conducted above pH 3 to avoid backbone degradation of longer oligouridylic acid sequences, a precaution unnecessary for the UpU dimer itself [1].

Oligonucleotide Therapeutics RNA Synthesis Acid Lability Protecting Group Strategy

RNase A Catalytic Efficiency Hierarchy: UpU (kcat/Km = 1.5 × 10⁶ M⁻¹min⁻¹) Defines a Distinct Activity Tier Versus CpG and UpG

Within the bovine pancreatic ribonuclease A (RNase A) substrate panel, UpU occupies a well-defined intermediate catalytic efficiency tier. The specificity constant kcat/Km for UpU cleavage by RNase A is 1.5 × 10⁶ M⁻¹min⁻¹ [1]. This is 17.3-fold lower than that for CpG (2.6 × 10⁷ M⁻¹min⁻¹) and 11.3-fold lower than that for UpG (1.7 × 10⁷ M⁻¹min⁻¹), yet orders of magnitude above the near-undetectable activity of certain RC-RNase variants toward UpU (as low as 6.8 × 10² M⁻¹min⁻¹ for RC-RNase 3, or non-detectable for RC-RNase 4–6) [1]. For comparison, the kcat/Km of RNase A toward UpA is reported as 2.3 × 10⁶ M⁻¹s⁻¹ (equivalent to 1.38 × 10⁸ M⁻¹min⁻¹ at 25°C), approximately 92-fold higher than toward UpU [2], underscoring that pyrimidine–pyrimidine dinucleotides are inherently poorer RNase A substrates than mixed purine–pyrimidine combinations.

Enzyme Kinetics RNase A Specificity Substrate Profiling Ribonuclease Family

Linkage Isomer Hydrolytic Stability: 3′,5′-UpU Is 1.85-Fold More Stable Than 2′,5′-UpU Under Alkaline Conditions

The 3′→5′ and 2′→5′ isomers of UpU exhibit measurably distinct hydrolytic stability profiles. First-order rate constants determined at 333.2 K (60°C) for hydroxide-ion-catalyzed hydrolysis of the ionized species are: k = 6.92 × 10⁻⁵ s⁻¹ for 3′,5′-UpU versus k = 12.8 × 10⁻⁵ s⁻¹ for 2′,5′-UpU [1]. This represents a 1.85-fold faster hydrolysis rate for the non-natural 2′→5′ isomer. Furthermore, the kinetically determined pKa of the 2′-OH group (whose ionization triggers transesterification) is 12.55 for 3′,5′-UpU compared to 12.84 for the 2′,5′-isomer [1], indicating that the 3′→5′ isomer ionizes more readily, yet paradoxically undergoes slower overall hydrolysis—a mechanistic distinction with practical implications. Under acidic conditions (pH < 2), both isomers hydrolyze at comparable rates, with the hydronium-ion-catalyzed reaction being first-order in [H⁺] below the phosphate pKa of ~0.7 [2].

Phosphate Migration RNA Backbone Stability Isomerization Kinetics RNA Quality Control

Transition-State Stabilization by Dinuclear Zn(II) Catalyst: UpU (9.3 kcal·mol⁻¹) Versus UpPNP (7.2 kcal·mol⁻¹) — Evidence for Leaving Group Anchoring

The diribonucleoside UpU serves as a mechanistically informative substrate for studying phosphodiester transesterification by synthetic metalloenzyme mimics. The dinuclear Zn(II) complex Zn₂(1)(H₂O) catalyzes cleavage of UpU with a transition-state stabilization energy of 9.3 kcal·mol⁻¹ (derived from kcat/Kd measurements at pH 7–10, 25°C) [1]. This stabilization is 2.1 kcal·mol⁻¹ greater than that observed for the simplified substrate uridine-3′-4-nitrophenyl phosphate (UpPNP; 7.2 kcal·mol⁻¹) under identical conditions [1]. The enhanced stabilization for UpU is attributed to an additional binding interaction between the catalyst and the C-5′-oxyanion of the uridine leaving group—a contact that is geometrically impossible with the 4-nitrophenyl leaving group of UpPNP [1]. This makes UpU the preferred substrate for probing whether a candidate cleaving agent engages the leaving group, a key mechanistic distinction in ribozyme and artificial nuclease research.

RNA Cleavage Mechanism Metalloenzyme Mimic Transition-State Analysis Bioinorganic Chemistry

Validated Application Scenarios for Uridine, Uridylyl-(3′→5′)-, Ammonium Salt (CAS 21052-35-7) Based on Quantitative Evidence


Acid-Stability Reference Standard in Oligonucleotide Therapeutic Process Development

The demonstrated stability of r[UpU] at pH 2.0 for ~24 h with no detectable cleavage or migration makes CAS 21052-35-7 an ideal negative-control reference standard for validating Fpmp deprotection protocols in therapeutic oligoribonucleotide manufacturing. Unlike oligouridylic acids r[(Up)₉U] and r[(Up)₁₉U]—which degrade rapidly under identical conditions—UpU dimer defines the 'no-degradation' baseline that confirms deprotection is proceeding above the critical pH 3 threshold established by Capaldi and Reese [1].

Pyrimidine–Pyrimidine Benchmark Substrate for Ribonuclease Family Enzyme Characterization

With a precisely defined kcat/Km of 1.5 × 10⁶ M⁻¹min⁻¹ toward bovine RNase A—and spanning four orders of magnitude in catalytic efficiency across the RC-RNase isozyme panel (6.8 × 10² to 1.5 × 10⁶ M⁻¹min⁻¹)—UpU provides the essential pyrimidine–pyrimidine reference point for comprehensive ribonuclease substrate-specificity profiling. Using UpA (92-fold more reactive) or CpG (17-fold more reactive) instead of UpU would systematically overestimate activity toward pyrimidine-rich RNA targets [2].

Linkage-Isomer Discrimination in RNA Backbone Integrity Studies

The 1.85-fold difference in alkaline hydrolysis rate constants between 3′,5′-UpU (k = 6.92 × 10⁻⁵ s⁻¹) and 2′,5′-UpU (k = 12.8 × 10⁻⁵ s⁻¹) at 333.2 K enables CAS 21052-35-7 to serve as the authentic 3′→5′ connectivity standard in RNA degradation and isomerization studies. Any inadvertent substitution with the 2′→5′ isomer (CAS 13493-13-5) would introduce a systematic 1.85-fold error in hydrolysis rate measurements and confound phosphate migration kinetic analyses [3].

Leaving-Group Recognition Probe for Metalloenzyme and Ribozyme Mechanistic Studies

The 2.1 kcal·mol⁻¹ differential in transition-state stabilization between UpU (9.3 kcal·mol⁻¹) and UpPNP (7.2 kcal·mol⁻¹) by the dinuclear Zn(II) catalyst Zn₂(1)(H₂O) provides direct experimental evidence for C-5′-oxyanion engagement by the catalyst. This makes CAS 21052-35-7 the substrate of choice—not the chromogenic UpPNP analog—when the experimental objective is to distinguish cleaving agents that recognize the nucleoside leaving group from those that do not [4].

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